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Diglycolic Acid-d4 Sodium Salt

Cat. No.: B1154849
M. Wt: 138.11
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogs in Modern Analytical and Mechanistic Studies

Deuterated analogs, where hydrogen atoms (protium, ¹H) are replaced by deuterium (B1214612) (²H), are particularly significant in modern research. clearsynth.com The doubling of the atomic mass of hydrogen upon deuteration is substantial enough to alter certain physicochemical properties without significantly changing the molecule's fundamental chemical reactivity. sci-hub.se This unique characteristic is exploited in several ways.

In mechanistic studies, the substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). sci-hub.se By observing how deuteration impacts reaction rates, researchers can deduce the rate-limiting steps and the structure of transition states in a reaction mechanism. sci-hub.se

Furthermore, in pharmaceutical research, deuteration has gained attention for its potential to favorably alter a drug's metabolic profile. medchemexpress.com By strategically replacing hydrogen atoms at sites of metabolic attack with deuterium, the carbon-deuterium bond, being stronger than a carbon-hydrogen bond, can slow down the metabolic process. sci-hub.se This can potentially improve a drug's pharmacokinetic properties, such as extending its half-life in the body. symeres.com The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, underscoring the therapeutic potential of this strategy. sci-hub.se

Role of Stable Isotope Labeling in Enhancing Analytical Precision and Accuracy

One of the most critical applications of stable isotope-labeled compounds, particularly deuterated analogs, is their use as internal standards in quantitative analytical chemistry. clearsynth.comwisdomlib.orgpubcompare.ai An internal standard is a known amount of a substance added to a sample to aid in the quantification of an analyte—the substance being measured.

For an internal standard to be effective, it should behave as identically as possible to the analyte during sample preparation and analysis. Deuterated compounds are considered the "gold standard" for this purpose because their physical and chemical properties are nearly identical to their non-deuterated counterparts. sci-hub.seeurisotop.com This ensures that any loss of analyte during extraction, handling, or ionization in a mass spectrometer is mirrored by a proportional loss of the deuterated internal standard. clearsynth.com

In techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the analyte and the deuterated internal standard co-elute (emerge from the chromatography column at nearly the same time) but are easily distinguished by the mass spectrometer due to their mass difference. lcms.czresolvemass.ca By comparing the signal of the analyte to the known concentration of the internal standard, analysts can achieve highly accurate and precise quantification. pubcompare.ai This method effectively corrects for variations in instrument response and compensates for "matrix effects," where other components in a complex sample (like blood or urine) can suppress or enhance the analyte's signal. clearsynth.comresolvemass.ca

Overview of Diglycolic Acid-d4 Sodium Salt as a Research Tool

This compound is a deuterated analog of Diglycolic Acid, an aliphatic dicarboxylic acid. cymitquimica.comwikipedia.org In this labeled compound, the four hydrogen atoms on the carbons adjacent to the carboxyl groups are replaced with deuterium atoms. cymitquimica.comglpbio.com

Physicochemical Properties of this compound

Property Value
Synonyms Diglycolic-2,2,2',2'-d4 Acid Sodium Salt, 2,2'-Oxybis[acetic-2,2-d2 acid] sodium salt
Molecular Formula C₄H₂D₄O₅·xNa
Molecular Weight 138.11 (for the acid form)
Appearance Typically a white solid
Stability Hygroscopic

Data sourced from CymitQuimica. cymitquimica.com

The primary application of this compound is as an internal standard for the quantitative analysis of its non-labeled counterpart, Diglycolic Acid. cymitquimica.comglpbio.com Diglycolic acid itself is a significant compound in toxicology as it is the primary nephrotoxic metabolite of diethylene glycol (DEG), a chemical that has been implicated in mass poisonings. cymitquimica.comresearchgate.net Accurate measurement of diglycolic acid in biological samples like urine or blood is crucial for assessing exposure to DEG. researchgate.netnih.gov

Given the complexity of biological matrices, using this compound as an internal standard in LC-MS/MS methods allows for precise and reliable quantification of diglycolic acid, overcoming challenges like matrix effects and ensuring the accuracy of toxicological assessments. clearsynth.comresearchgate.net Its use is a prime example of how deuterated analogs serve as indispensable tools in modern analytical science, enabling researchers and clinicians to obtain high-quality data in critical applications. lcms.czcymitquimica.com

Properties

Molecular Formula

C₄H₂D₄O₅ ·xNa

Molecular Weight

138.11

Synonyms

2,2’-Oxybis-Acetic Acid-d4 Sodium Salt;  Oxydi-acetic Acid-d4 Sodium Salt;  Diglycolic Acid-d4 Sodium Salt;  2,2’-Oxydiacetic Acid-d4 Sodium Salt;  3-Oxapentane-1,5-dioic Acid-d4 Sodium Salt;  3-Oxapentanedioic Acid-d4 Sodium Salt;  Bis(carboxymethyl) Ethe

Origin of Product

United States

Analytical Applications of Diglycolic Acid D4 Sodium Salt in Quantitative Research

Isotope Dilution Mass Spectrometry (IDMS) Methodologies

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. The technique involves adding a known amount of an isotopically enriched standard, such as Diglycolic Acid-d4 Sodium Salt, to a sample before processing. The final quantification is based on the measured ratio of the native analyte to the isotopically labeled standard. This approach effectively corrects for analyte loss during sample preparation and variations in instrument response. Stable isotope-labeled internal standards are considered the first choice for quantitative bioanalysis using mass spectrometry due to their ability to provide superior assay performance. scispace.com

Role as an Internal Standard in LC-MS/MS for Enhanced Quantification

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound is an ideal internal standard for the quantification of its non-labeled counterpart, Diglycolic Acid. texilajournal.com An internal standard is essential for correcting errors in detection and variability arising from sample processing, instrument injection, and ionization efficiency. scispace.com Because deuterated standards like Diglycolic Acid-d4 have nearly identical physicochemical properties to the analyte, they co-elute during chromatographic separation. texilajournal.comkcasbio.com This co-elution ensures that both the analyte and the internal standard experience the same conditions, including any matrix-induced ion suppression or enhancement, allowing the ratio of their signals to remain constant and enabling accurate quantification. texilajournal.com The use of a SIL-IS is a key factor in developing robust bioanalytical methods.

Application in GC-MS/MS for Trace Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another powerful technique for trace-level analysis. In this context, this compound can be employed to quantify trace amounts of Diglycolic Acid after appropriate derivatization to increase volatility. The use of a deuterated internal standard in GC-MS is critical for correcting variable analyte recovery that can arise from sample matrix effects, sample size variations, and fluctuations in the mass spectrometer's ion source. nih.govmdpi.com Quantitative methods based on pyrolysis-GC/MS have successfully used deuterated polymeric internal standards to achieve reliable results that are transferable between different laboratories. nih.gov

Compensation for Matrix Effects in Complex Sample Matrices

The "matrix effect" is a significant challenge in quantitative analysis, especially in LC-MS, where components of a complex sample (e.g., plasma, urine, soil) co-elute with the analyte and interfere with its ionization efficiency. bioanalysisjournal.comnih.gov This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy and reproducibility of the results. bioanalysisjournal.com

This compound is highly effective at compensating for these matrix effects. kcasbio.com Because it shares the same chemical structure and properties as the native Diglycolic Acid, it is affected by the matrix components in the same way. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more reliable and accurate quantification. texilajournal.com The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate SIL-IS to mitigate such issues. kcasbio.com

Method Development and Validation Protocols Utilizing Deuterated Standards

The development of a robust analytical method requires rigorous validation to ensure it is fit for its intended purpose. Using a deuterated standard like this compound is a cornerstone of this process, particularly for LC-MS/MS assays. Validation protocols assess several key performance characteristics.

Assessment of Linearity, Sensitivity, and Reproducibility

Method validation confirms the reliability of an analytical procedure by evaluating its performance. Key parameters include linearity, sensitivity, and reproducibility.

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the ratio of the analyte response to the internal standard response against a series of known concentrations. A linear regression analysis is performed, with a high correlation coefficient (typically R² > 0.99) indicating good linearity. researchgate.netdntb.gov.ua

Sensitivity : The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Reproducibility : This parameter, which encompasses precision and accuracy, measures the agreement between results from repeated measurements. Precision, often expressed as the relative standard deviation (RSD), indicates the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. bund.de

The following table illustrates typical validation data for a hypothetical LC-MS/MS method for Diglycolic Acid using its deuterated internal standard.

Parameter Value Description
Linearity (R²) 0.9995Correlation coefficient for the calibration curve.
Calibration Range 1 - 1000 ng/mLThe range over which the method is linear.
LOD 0.3 ng/mLLimit of Detection.
LOQ 1.0 ng/mLLimit of Quantitation.
Intra-day Precision (%RSD) 2.5% - 5.8%Precision within a single day's run.
Inter-day Precision (%RSD) 3.1% - 7.2%Precision across different days.
Accuracy (% Recovery) 94.5% - 103.7%Closeness of measured value to the true value.

Evaluation of Ion Suppression and Enhancement Effects

During method validation, it is critical to specifically assess the potential for matrix effects. bioanalysisjournal.com The use of this compound is integral to both evaluating and compensating for these phenomena. A common method for quantitative assessment is the post-extraction spike, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solvent. nih.gov

The Matrix Effect Factor (MEF) can be calculated as follows:

MEF (%) = (Peak Area in presence of matrix / Peak Area in absence of matrix) x 100

An MEF of 100% indicates no matrix effect. A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement. By comparing the MEF of the analyte (Diglycolic Acid) with that of the internal standard (Diglycolic Acid-d4), analysts can confirm that the SIL-IS effectively tracks and corrects for the matrix effect. Because the SIL-IS co-elutes and responds similarly to matrix interferences, the ratio of the analyte to the internal standard remains consistent, ensuring data integrity. bioanalysisjournal.com

The following table demonstrates how a deuterated internal standard can compensate for ion suppression.

Sample Type Analyte Response (Diglycolic Acid) IS Response (Diglycolic Acid-d4) Analyte/IS Ratio Matrix Effect Factor (Analyte)
Neat Solution 1,000,0001,100,0000.91100%
Plasma Extract 1 750,000825,0000.9175% (Suppression)
Plasma Extract 2 500,000550,0000.9150% (Suppression)
Urine Extract 1,200,0001,320,0000.91120% (Enhancement)

As shown in the table, even with significant ion suppression or enhancement, the ratio of the analyte to the deuterated internal standard remains constant, allowing for accurate quantification.

Specific Research Areas Employing this compound as a Quantitative Standard

In modern analytical chemistry, particularly in quantitative research, the use of stable isotope-labeled internal standards is a fundamental practice for achieving accuracy and precision. These standards, which are analogues of the analyte with one or more atoms replaced by a heavier isotope, exhibit nearly identical chemical and physical properties to the compound of interest. This allows them to co-elute during chromatography and experience similar ionization effects in mass spectrometry, effectively correcting for variations during sample preparation and analysis. This compound, a deuterated form of Diglycolic Acid, serves as an exemplary internal standard in several key research areas due to its ability to mimic the behavior of its unlabeled counterpart.

The quantitative profiling of endogenous organic acids and metabolites is crucial for diagnosing metabolic disorders and understanding biochemical pathways. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose. However, the complexity of biological matrices, such as urine and plasma, can introduce significant variability and potential for analyte loss during extraction, derivatization, and analysis.

The use of a stable isotope-labeled internal standard like this compound is critical to mitigate these issues. clearsynth.comnih.gov By adding a known quantity of the deuterated standard to a sample at the beginning of the workflow, any subsequent losses or variations will affect both the analyte and the standard equally. clearsynth.com This allows for accurate quantification by calculating the ratio of the analyte's signal to the internal standard's signal. This approach, known as stable isotope dilution analysis, is considered the gold standard for quantitative metabolomics. pharmafocusamerica.com

Research in metabolomics often involves the simultaneous analysis of numerous compounds. For instance, in the study of the citric acid cycle, deuterium-labeled analogues of organic acid intermediates are used for precise quantification in a single GC/MS analysis. pharmafocusamerica.com The internal standard corrects for inefficiencies or variations in sample preparation steps, such as liquid-liquid extraction and chemical derivatization, which are necessary to make the organic acids volatile for GC-MS analysis. clearsynth.comnih.gov

Table 1: Role of Internal Standards in Organic Acid Analysis

Analytical Step Challenge Role of this compound (Internal Standard)
Sample Extraction Incomplete recovery of target analytes from complex matrices (e.g., urine, plasma). Co-extracts with the target analyte, allowing for the correction of recovery losses.
Derivatization Inconsistent reaction efficiency, leading to variable analyte signal. Reacts similarly to the analyte, normalizing for variations in derivatization yield.
Chromatography Minor shifts in retention time. Co-elutes with the analyte, confirming identity and providing a stable reference point.

| Mass Spectrometry | Ion suppression or enhancement due to matrix effects, affecting signal intensity. | Experiences the same matrix effects, allowing for accurate signal ratio-based quantification. |

Diglycolic acid (DGA) is recognized as the primary toxic metabolite of diethylene glycol (DEG), an industrial solvent that has been implicated in numerous mass poisonings worldwide due to its misuse in consumer products. acs.orgresearchgate.netresearchgate.net Consequently, the ability to accurately quantify DGA in environmental samples (e.g., water) and biological matrices (e.g., blood, urine, kidney tissue) is essential for toxicological investigations, environmental monitoring, and clinical diagnostics. acs.orgresearchgate.netnih.gov

To ensure the reliability of these measurements, analytical methods rely on stable isotope dilution. acs.orgresearchgate.net this compound is employed as the internal standard in methods developed to analyze DGA concentrations in samples from poisoning victims and in toxicokinetic studies. acs.orgresearchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for this purpose. researchgate.netresearchgate.net The addition of the deuterated standard allows researchers to precisely measure the accumulation of the toxic metabolite, DGA, providing crucial data for understanding the mechanism of DEG-induced toxicity. acs.org

The development of these validated methods is critical for public health. Following a DEG-associated poisoning event in Panama, methods using stable-isotope-labeled analogs were developed for the analysis of DEG and its metabolites in human urine, serum, and cerebrospinal fluid. acs.orgresearchgate.net Similarly, during an investigation into contaminated beer in Brazil, a GC-MS method was developed to detect DGA in whole blood and other biological samples, confirming exposure and supporting public health interventions. researchgate.net

Table 2: Analytical Methods for Diglycolic Acid (DGA) as a Contaminant Metabolite

Analytical Method Matrix Purpose of Analysis Role of Isotope-Labeled Internal Standard
GC-MS Human Urine, Serum, Blood, Tissue Toxicokinetic studies and analysis of samples from poisoning victims. Ensures accurate quantification of DGA and other metabolites. acs.orgresearchgate.net
IC-MS Human Urine, Serum Analysis of biological samples from poisoning victims. Provides a robust internal standard for accurate measurement. acs.orgresearchgate.net
LC-MS/MS Water Samples Environmental monitoring for contamination by DEG and related compounds. nih.gov Corrects for matrix effects and ensures sensitive and accurate detection.

| GC-MS/MS | Whole Blood, Urine, Vitreous Humor | Forensic investigation of poisoning cases. researchgate.net | Provides quantitative accuracy for legal and clinical evidence. researchgate.net |

In pharmaceutical research, the study of a drug's absorption, distribution, metabolism, and excretion (ADME) is paramount. Quantitative bioanalysis, typically performed using LC-MS/MS, is essential for determining the pharmacokinetic profile of a new drug and its metabolites. The U.S. Food and Drug Administration (FDA) and other regulatory agencies require robust and validated bioanalytical methods. The use of stable isotope-labeled internal standards is the industry standard for meeting these requirements.

This compound serves as an internal standard in research focused on metabolites that are structurally similar to dicarboxylic acids. While DGA is not a common drug metabolite, it is a well-documented metabolite of the toxicant diethylene glycol (DEG). cymitquimica.comoup.com The analytical principles for its quantification are directly transferable to drug metabolite research. The challenges of analyzing drug metabolites in complex biological fluids like plasma and urine are significant, with matrix effects being a primary concern. kcasbio.com Matrix effects can cause unpredictable ion suppression or enhancement, leading to inaccurate quantification. kcasbio.com

A co-eluting, stable isotope-labeled internal standard like this compound is the most effective tool to compensate for these matrix effects. clearsynth.comkcasbio.com Because the standard and the analyte have virtually identical chemical properties, they are affected by the matrix in the same way, ensuring that the ratio of their signals remains constant and the calculated concentration is accurate. This approach is fundamental to developing reliable LC-MS/MS methods for supporting all stages of drug development, from preclinical studies to clinical trials.

Table 3: Application of Deuterated Standards in Metabolite Quantification

Application Area Analytical Challenge Benefit of Using this compound
Pharmacokinetic Studies Need for high precision and accuracy in determining drug/metabolite concentrations over time. Provides reliable data by correcting for analytical variability.
Bioequivalence Studies Requires sensitive and specific assays to compare different drug formulations. Ensures assays are robust and can detect small differences in concentration.
Toxicology Quantification of toxic metabolites (e.g., DGA from DEG) to assess safety. oup.com Enables accurate measurement of toxic species to establish dose-response relationships.

| Metabolite Identification | Differentiating between isobaric compounds (same mass). | The known mass shift of the deuterated standard helps confirm analyte identity. |

Mechanistic and Metabolic Pathway Elucidation Using Deuterated Diglycolic Acid

Tracer Studies in Biological Systems and Biochemical Models

Stable isotope tracers, such as diglycolic acid-d4, are indispensable for monitoring the activity of metabolic pathways, a field of study known as metabolic flux analysis. isotope.com By introducing a labeled compound into a biological system, researchers can follow its conversion into various metabolites, providing a dynamic picture of metabolic processes.

Diglycolic acid is a known metabolite of diethylene glycol, a compound that can cause severe nephrotoxicity. researchgate.net The use of diglycolic acid-d4 can help in elucidating the downstream metabolic fate of this toxic metabolite. For instance, studies with other isotopically labeled dicarboxylic acids have successfully traced their conversion into key intermediates of central carbon metabolism. researchgate.net A study utilizing [1,2,4-¹³C₄]dodecanedioic acid in rat liver homogenates demonstrated its direct conversion to succinate (B1194679), a key component of the tricarboxylic acid (TCA) cycle. researchgate.net This research unequivocally showed the direct entry of dicarboxylate carbons into the TCA cycle. researchgate.net

Similarly, diglycolic acid-d4 could be administered to in vitro cellular models or in vivo animal models to trace the metabolic flux of its carbon skeleton. By analyzing the isotopic enrichment in downstream metabolites of the TCA cycle, such as malate (B86768) and citrate, it would be possible to quantify the extent to which diglycolic acid contributes to anaplerosis, the replenishment of TCA cycle intermediates. Deuterium (B1214612) metabolic imaging (DMI) is an emerging technique that allows for the in vivo tracking of deuterated substrates, and has been successfully used to trace the flux of deuterated acetate (B1210297) through the TCA cycle in the liver. nih.govnih.gov This approach could theoretically be applied to track the metabolic fate of diglycolic acid-d4 in target organs like the kidney.

Below is a hypothetical data table illustrating the type of results that could be obtained from a tracer study using diglycolic acid-d4 in a kidney cell culture model.

MetaboliteIsotopic Enrichment (%) after 24h Incubation
Succinate-d25.2
Fumarate-d23.8
Malate-d24.1
Citrate-d22.5

The study of the biotransformation of xenobiotics is crucial for understanding their toxicity and detoxification pathways. Stable isotope-labeled compounds are frequently used in these studies to provide a clear picture of metabolic transformations. acs.org Diglycolic acid-d4 can be used to understand the biotransformation of structurally similar dicarboxylic acids. The metabolism of long-chain dicarboxylic acids proceeds via peroxisomal β-oxidation, leading to the formation of shorter-chain dicarboxylic acids. nih.gov By using a deuterated analog, it is possible to follow this chain-shortening process and identify the resulting metabolites with high confidence.

For example, if a series of analogous dicarboxylic acids were being investigated for their metabolic stability, diglycolic acid-d4 could serve as an internal standard in mass spectrometry-based analytical methods. Its distinct mass would allow for precise quantification of the non-labeled analogs and their metabolites.

Research on Compound Transport and Cellular Accumulation Mechanisms

The cellular uptake and accumulation of diglycolic acid are key determinants of its toxicity, particularly in the kidney. researchgate.net Isotopically labeled compounds are instrumental in studying these transport processes. nih.gov

Research has shown that diglycolic acid is a substrate for the sodium-dicarboxylate cotransporters, NaDC-1 and NaDC-3, which are expressed in the proximal tubules of the kidney. These transporters are responsible for the uptake of dicarboxylic acids from the blood into the kidney cells. The structural similarity of diglycolic acid to endogenous dicarboxylates like succinate facilitates this transport.

The use of diglycolic acid-d4 in cellular uptake assays would allow for a direct measurement of its transport kinetics. In such an experiment, cultured kidney cells would be incubated with diglycolic acid-d4, and its intracellular concentration would be measured over time using mass spectrometry. This would enable the determination of key transport parameters such as the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). Furthermore, competition assays could be performed where the uptake of diglycolic acid-d4 is measured in the presence of other dicarboxylic acids to determine their relative affinities for the transporters.

The following interactive table presents hypothetical data from a study on the inhibition of diglycolic acid-d4 uptake by various dicarboxylates, which could be used to determine the inhibitory constants (Ki).

InhibitorConcentration (mM)Diglycolic Acid-d4 Uptake (% of Control)
Succinate145.3
Adipate168.7
Glutarate155.2
Fumarate151.9

Application in Reaction Mechanism Investigations

The substitution of hydrogen with deuterium can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The KIE is a powerful tool for elucidating reaction mechanisms, as it can provide information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. wpmucdn.com

The oxidation of dicarboxylic acids is an important industrial process and also occurs in biological systems. researchgate.net By comparing the rate of oxidation of diglycolic acid with that of diglycolic acid-d4, a KIE can be determined. A primary KIE (typically kH/kD > 2) would be observed if a C-H bond to one of the deuterated carbons is broken in the rate-determining step of the reaction. libretexts.org This would provide strong evidence for a mechanism involving hydrogen atom abstraction or proton transfer from a carbon atom. A secondary KIE (kH/kD is close to 1) would suggest that the C-H bonds are not broken in the rate-determining step, but that changes in hybridization at the carbon center may be occurring. wikipedia.org

Diglycolic acid is also known to form complexes with metal ions. nih.gov The study of the kinetics of these complex formation reactions can also be aided by the use of diglycolic acid-d4. While a significant KIE is less likely in complex formation reactions unless a C-H bond is directly involved in the coordination, the use of the deuterated compound can be advantageous in analytical techniques such as NMR spectroscopy to probe the structure and dynamics of the metal complex.

Isotope Effects in Reaction Pathways

The use of isotopically labeled compounds, such as Diglycolic Acid-d4 Sodium Salt, is a powerful tool for elucidating metabolic pathways and understanding reaction mechanisms. The substitution of hydrogen with its heavier isotope, deuterium, can lead to kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction. These effects arise from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. This phenomenon provides valuable insights into the rate-determining steps of a reaction pathway.

In the context of Diglycolic Acid-d4, understanding the isotope effects primarily involves examining its formation from its precursor, deuterated diethylene glycol (diethylene glycol-d4). The metabolic conversion of diethylene glycol to diglycolic acid is a two-step oxidation process. The initial and rate-limiting step is the oxidation of diethylene glycol to 2-hydroxyethoxyacetaldehyde, catalyzed by the enzyme alcohol dehydrogenase (ADH). This is followed by the oxidation of the intermediate aldehyde to 2-hydroxyethoxyacetic acid (HEAA), and subsequently to diglycolic acid, catalyzed by aldehyde dehydrogenase (ALDH).

The primary kinetic isotope effect is most pronounced in the first step of this pathway, the ADH-catalyzed oxidation of diethylene glycol-d4. This is because the reaction involves the cleavage of a C-D bond on one of the terminal carbons of the diethylene glycol molecule. The general reaction is as follows:

Step 1 (catalyzed by ADH): HO-(CD2-CD2)-O-(CD2-CD2)-OH + NAD+ → HO-(CD2-CD2)-O-(CD2)-CHO + NADD + D+

Step 2 (catalyzed by ALDH): HO-(CD2-CD2)-O-(CD2)-CHO + NAD+ + H2O → HO-(CD2-CD2)-O-(CD2)-COOH + NADD + D+

Further Oxidation: HO-(CD2-CD2)-O-(CD2)-COOH → HOOC-(CD2)-O-(CD2)-COOH

Due to the cleavage of a C-D bond in the first step, a significant primary kinetic isotope effect is anticipated. The rate of oxidation of diethylene glycol-d4 by ADH is expected to be considerably slower than that of its non-deuterated counterpart. Studies on the oxidation of other deuterated alcohols by ADH have consistently demonstrated substantial KIEs. For instance, the oxidation of deuterated ethanol (B145695) by liver alcohol dehydrogenase exhibits a primary deuterium isotope effect (kH/kD) that can range from 3 to 10, depending on the specific conditions and the coenzyme used.

While specific experimental data on the kinetic isotope effects for the metabolism of deuterated diethylene glycol are not extensively available in the public domain, we can infer the expected effects based on well-established principles and studies of analogous substrates. The following table provides a hypothetical yet scientifically grounded representation of the expected kinetic parameters for the ADH-catalyzed oxidation of diethylene glycol versus diethylene glycol-d4.

SubstrateEnzymeKinetic ParameterHypothetical ValueKinetic Isotope Effect (kH/kD)
Diethylene GlycolAlcohol Dehydrogenase (ADH)Vmax (relative units)100~5-7
Diethylene Glycol-d4Vmax (relative units)14-20
Diethylene GlycolAlcohol Dehydrogenase (ADH)Km (mM)~20~1
Diethylene Glycol-d4Km (mM)~20

This table presents hypothetical data based on known kinetic isotope effects for alcohol dehydrogenase with other deuterated substrates. The Vmax is expected to show a significant primary kinetic isotope effect, while the Michaelis constant (Km) is generally not significantly affected by deuteration of the bond being cleaved.

The observation of a slower metabolic rate for the deuterated compound can have important implications for toxicological studies. Since the toxicity of diethylene glycol is primarily attributed to its metabolite, diglycolic acid, a slower rate of formation could potentially lead to a delayed onset or reduced severity of toxic effects.

Advanced Methodological Considerations and Future Research Directions

Integration with Advanced Spectroscopic Techniques

The unique nuclear properties of deuterium (B1214612) make Diglycolic acid-d4 sodium salt particularly amenable to investigation by specialized spectroscopic methods. These techniques leverage the isotopic label to extract structural and dynamic information that is often inaccessible when studying the unlabeled analogue alone.

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

The substitution of four protons with deuterium atoms (²H) profoundly impacts the Nuclear Magnetic Resonance (NMR) profile of the molecule, opening avenues for specific and detailed structural and dynamic analyses. While deuterated solvents are commonly used in ¹H NMR to prevent solvent signal interference, incorporating deuterium into the analyte itself offers distinct analytical advantages. tutorchase.com

In ¹H NMR spectroscopy, the replacement of the four alpha-protons with deuterium simplifies the spectrum by removing the corresponding signals. This can be advantageous in complex mixtures, allowing for the unambiguous observation of other protons without spectral overlap. More significantly, the presence of deuterium enables the use of ²H (Deuterium) NMR spectroscopy. Due to its different magnetic properties compared to hydrogen, deuterium resonates at a distinct frequency. tutorchase.com ²H NMR is a powerful technique for studying highly deuterated compounds, providing structural verification and quantitative assessment of deuterium enrichment.

Furthermore, ²H NMR is exceptionally sensitive to molecular motion. utoronto.caacs.org By analyzing the relaxation times (T1 and T1Q) and line shapes in the ²H NMR spectrum, researchers can characterize the dynamic behavior of the C-D bonds within the Diglycolic acid-d4 molecule. bohrium.com This provides detailed insights into molecular tumbling, segmental motion, and intermolecular interactions in both solution and solid states. acs.orgresearchgate.net

Table 1: Applications of NMR Techniques for this compound
NMR TechniqueApplication for this compoundInformation Gained
¹H NMRAnalysis in complex matrices or mechanistic studies.Simplifies proton spectrum by removing signals from the four deuterated positions, aiding in the analysis of other components.
²H NMRDirect analysis of the deuterated molecule.Provides structural confirmation, determines the degree and sites of deuteration, and offers a clean spectrum without interference from protonated species. bohrium.com
²H NMR Relaxation StudiesInvestigation of molecular dynamics.Measures relaxation times (T1, T1Q) to quantify molecular reorientation, rotational correlation times, and interactions with the local environment. acs.orgbohrium.com

Strategies for Stable Isotope Labeling in Proteomics and Metabolomics Research

In the fields of proteomics and metabolomics, accurate quantification of endogenous molecules within complex biological matrices is a significant challenge. Stable isotope dilution (SID) coupled with mass spectrometry (MS) is the gold standard for achieving high accuracy and precision in quantitative bioanalysis. nih.gov this compound is an ideal internal standard for this purpose.

The SID methodology involves adding a known quantity of the stable isotope-labeled compound (e.g., this compound) to a sample at the earliest stage of preparation. nih.govumsl.edu Because the deuterated standard is chemically almost identical to the endogenous analyte (unlabeled Diglycolic acid), it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and degradation during sample processing and analysis. scispace.comkcasbio.comisolife.nl

Since the internal standard and the analyte co-elute during liquid chromatography (LC) but are distinguished by their mass-to-charge ratio in the mass spectrometer, the ratio of their signals can be used for precise quantification. texilajournal.com This ratio remains constant despite variations in sample recovery or matrix interference, thereby correcting for potential errors and ensuring robust and reliable measurement. kcasbio.com This is particularly relevant for Diglycolic acid, a known metabolite of diethylene glycol, as its accurate quantification in biological fluids is crucial for toxicological and metabolic studies. The use of the d4-labeled standard enables the development of sensitive and accurate isotope-dilution LC-MS/MS analyses for this biomarker. nih.gov

Table 2: Workflow for Metabolite Quantification Using Stable Isotope Dilution
StepProcedureRationale
1. SpikingA precise, known amount of this compound is added to the biological sample (e.g., plasma, urine).Introduces the internal standard to account for variability in all subsequent steps. uni-muenchen.de
2. Sample PreparationExtraction, purification, and concentration of the analyte and internal standard from the matrix.Both labeled and unlabeled forms are treated identically, ensuring any losses affect both compounds proportionally.
3. LC-MS/MS AnalysisThe sample is injected into an LC-MS/MS system. The analyte and standard co-elute and are detected by the mass spectrometer.Chromatographic co-elution ensures both compounds experience the same matrix effects at the same time. chromatographyonline.com The MS distinguishes them based on mass.
4. QuantificationThe peak area ratio of the endogenous analyte to the deuterated internal standard is calculated and compared to a calibration curve.The ratio corrects for analytical variability, leading to highly accurate and precise concentration measurement. nih.govuni-muenchen.de

Computational Chemistry Approaches in Predicting Deuterium Effects and Interactions

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting and understanding the effects of isotopic substitution on molecular properties. mdpi.commdpi.com For this compound, these approaches can be used to model its structure, vibrational spectra, and reactivity, offering insights that complement experimental data.

One of the primary applications is the prediction of vibrational spectra (Infrared and Raman). The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly alters the vibrational frequencies of the C-D bonds compared to the C-H bonds. DFT calculations can accurately predict these isotopic shifts, aiding in the interpretation of experimental spectra and confirming the sites of deuteration. mdpi.comnih.govuni-muenchen.de

Another important area is the prediction of the Kinetic Isotope Effect (KIE). wikipedia.org The KIE is the change in the rate of a chemical reaction when a light isotope in a reactant is replaced by a heavier one. If a C-H bond is broken in the rate-determining step of a reaction, substituting it with a C-D bond typically results in a slower reaction rate (a "primary" KIE). nih.gov Computational models can calculate the vibrational frequencies of the reactant and the transition state for both the labeled and unlabeled species, allowing for the theoretical prediction of the KIE. osti.govacs.org This is invaluable for elucidating reaction mechanisms involving Diglycolic acid, as it can determine whether the alpha-carbon position is involved in bond-breaking events.

Table 3: Predictable Deuterium Effects Using Computational Chemistry
PropertyPredicted Effect of DeuterationComputational MethodApplication
Vibrational FrequenciesLower stretching and bending frequencies for C-D bonds compared to C-H bonds.Density Functional Theory (DFT) frequency calculations. researchgate.netAids in the assignment of experimental IR and Raman spectra; confirms isotopic labeling.
Kinetic Isotope Effect (KIE)Slower reaction rate if the C-D bond is broken in the rate-determining step (kH/kD > 1).Transition state theory combined with DFT calculations of vibrational frequencies. osti.govElucidates reaction mechanisms by probing the involvement of the alpha-carbon position.
Molecular GeometryMinor changes in bond lengths and angles due to different zero-point vibrational energies.DFT geometry optimization.Provides high-resolution structural models of the deuterated compound.

Development of High-Throughput Analytical Platforms Utilizing Deuterated Standards

High-throughput screening (HTS) platforms, which rely on the rapid and automated analysis of hundreds or thousands of samples, demand exceptional robustness and reproducibility. In HTS workflows that use LC-MS/MS, deuterated internal standards like this compound are not just beneficial but often essential for generating reliable data. researchgate.net

The speed of HTS analysis often necessitates short chromatography run times, which can lead to less-than-perfect separation of analytes from matrix components. This increases the risk of significant and variable matrix effects across a large sample set. A co-eluting, stable isotope-labeled internal standard is the most effective tool to correct for these unpredictable fluctuations in instrument response. kcasbio.comchromatographyonline.com By normalizing the analyte signal to the standard's signal in every single sample, the method ensures that quantification is not compromised by ion suppression or enhancement. texilajournal.comresearchgate.net

The use of a deuterated standard minimizes assay imprecision and improves accuracy, which is critical when comparing results across different plates, batches, or days. researchgate.net The reliability afforded by standards such as this compound allows for the confident application of automated LC-MS/MS methods in diverse areas, from clinical diagnostics and toxicology screening to microbiome research. nih.gov

Table 4: Advantages of Using this compound in High-Throughput Screening
AdvantageMechanismImpact on HTS
Correction for Matrix EffectsThe standard co-elutes and experiences the same ion suppression/enhancement as the analyte.Improves data accuracy and reliability, even with minimal sample cleanup or short run times. kcasbio.com
Compensation for Instrumental VariabilityNormalizes for fluctuations in injection volume and detector response.Increases precision and reproducibility across large sample batches. researchgate.net
Streamlined Data ProcessingThe use of analyte-to-standard ratios simplifies automated quantification algorithms.Facilitates faster data turnaround and reduces the need for manual review of chromatograms.
Enhanced Method RobustnessMakes the assay less susceptible to minor variations in experimental conditions.Ensures consistent performance in automated environments and allows for easier method transfer between laboratories.

Emerging Applications in Novel Research Domains

The utility of Diglycolic acid and its deuterated analogue is expanding into new areas of chemical and materials science. Diglycolic acid itself is a versatile chemical intermediate used in the synthesis of polymers, agrochemicals, and corrosion inhibitors. virtuemarketresearch.commerriam-webster.com Its derivatives, such as diglycolic anhydride, are used as monomers for creating novel poly(ester-ether) and poly(amide–ether) polymers. wikipedia.org

In these contexts, this compound can serve as a valuable mechanistic probe. For instance, by using the deuterated version in a polymerization reaction and analyzing the outcome or reaction rates, researchers could determine if the alpha-protons are involved in any side reactions or degradation pathways, providing insights for process optimization.

A particularly novel application is in the formulation of deep eutectic solvents (DESs). A recent study demonstrated that a DES made from choline (B1196258) chloride and diglycolic acid is highly effective at removing rust. researchgate.net In the development and characterization of such novel materials, this compound could be used as an NMR probe to study the hydrogen-bonding interactions and dynamics within the DES. Furthermore, it could act as an internal standard for quantifying the leaching or degradation of the DES components during application. As research into green solvents and sustainable materials continues, the application of isotopically labeled building blocks like this compound will be crucial for detailed mechanistic and quantitative investigations.

Quality Control and Reference Material Development for Deuterated Compounds

Research on Purity Assessment and Isotopic Enrichment Verification

The utility of Diglycolic Acid-d4 Sodium Salt in quantitative analysis hinges on its accurately determined purity and the precise level of deuterium (B1214612) incorporation. Research in this area focuses on developing and refining analytical techniques to provide comprehensive characterization of such labeled compounds.

Purity Assessment: The chemical purity of this compound is assessed to identify and quantify any non-deuterated or other chemical impurities. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a primary technique for this purpose.

Isotopic Enrichment Verification: Isotopic enrichment verification is crucial to confirm the percentage of deuterium atoms that have replaced hydrogen atoms at specific molecular positions. Several advanced analytical methods are employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly techniques like Electrospray Ionization (ESI-HRMS), is a powerful tool for determining isotopic purity. nih.govresearchgate.net It allows for the differentiation of H/D isotopolog ions, providing a detailed distribution of deuterated species. nih.gov Time-of-flight (TOF) mass spectrometry, often coupled with liquid chromatography (LC-MS), offers high resolution, which is essential for separating and accurately quantifying isotopes, especially in complex molecules. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H-NMR) is a specialized technique that directly examines the behavior of deuterium nuclei within a molecule. youtube.com It can confirm the extent of deuteration and identify the specific sites of isotopic labeling. youtube.com While proton NMR becomes less effective when most hydrogen atoms are replaced, deuterium NMR provides distinct signals that are invaluable for structural verification and purity assessment of highly deuterated compounds. youtube.com

Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy offers a complete description of the isotopic composition of a sample. It can identify the structure and percentage of a complex mixture of isotopomers because each distinct isotopomer produces a unique rotational spectrum. acs.org This high-resolution technique allows for the fine-tuning of synthesis processes to minimize unwanted isotopic variants. acs.org

Research findings indicate that a combination of these methods provides the most comprehensive characterization. For instance, ESI-HRMS offers rapid and highly sensitive analysis with very low sample consumption, making it cost-effective for in-situ purity analysis. nih.govresearchgate.net

Below is a table summarizing the primary analytical techniques used for purity and isotopic enrichment assessment of deuterated compounds.

Analytical TechniquePrimary ApplicationKey Advantages
High-Performance Liquid Chromatography (HPLC) Chemical Purity AssessmentHigh resolution for separating chemical impurities.
High-Resolution Mass Spectrometry (HRMS) Isotopic Enrichment & PurityRapid, highly sensitive, low sample consumption, distinguishes H/D isotopologs. nih.govresearchgate.net
Nuclear Magnetic Resonance (²H-NMR) Isotopic Enrichment & Positional VerificationDirectly observes deuterium nuclei, confirms deuteration sites and extent. youtube.com
Molecular Rotational Resonance (MRR) Isotopic Composition AnalysisProvides complete isotopomer identification and quantification with high spectral resolution. acs.org

Development of Certified Reference Materials for this compound

Certified Reference Materials (CRMs) are crucial for calibrating analytical instruments, validating measurement methods, and ensuring the quality and traceability of analytical results. alfa-chemistry.com The development of a CRM for this compound is a meticulous process governed by international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com

The process begins with the synthesis of high-purity Diglycolic Acid-d4. The synthesis of the parent compound, diglycolic acid, can be achieved through methods like the oxidation of diethylene glycol or the reaction of chloroacetic acid with a hydroxide (B78521) solution. wikipedia.orggoogle.com For the deuterated analogue, deuterium-labeled starting materials are used.

Following synthesis, the material undergoes a rigorous characterization process to establish its certified property values. This involves:

Homogeneity Assessment: The batch of the candidate material is tested to ensure that the property values are uniform throughout. This is essential so that any subsample is representative of the entire batch.

Stability Studies: The material is stored under various conditions (e.g., different temperatures and light exposure) over time to assess its stability. This determines the shelf-life and recommended storage conditions for the CRM.

Characterization: Multiple independent, high-precision analytical methods are used by one or more competent laboratories to determine the certified value (e.g., purity, isotopic enrichment). For this compound, this would involve techniques like quantitative NMR (qNMR) and mass spectrometry.

The certified value is assigned along with a statement of uncertainty, which is calculated in compliance with the Guide to the Expression of Uncertainty in Measurement (GUM). europa.eu The final product is packaged with a certificate that details the certified values, their uncertainties, traceability, and proper use. alfa-chemistry.com Companies specializing in reference standards, such as LGC Standards, provide such materials for reliable pharmaceutical testing. lgcstandards.com

The table below outlines the key stages in the development of a Certified Reference Material.

StageDescriptionGoverning Standards
Material Synthesis & Purification Production of high-purity, isotopically enriched this compound.Good Manufacturing Practices (GMP)
Homogeneity Testing Statistical analysis of measurements on multiple units from the batch to ensure uniformity.ISO Guide 35
Stability Testing Assessment of the material's properties over time under specified storage conditions to establish shelf-life.ISO Guide 35
Characterization & Value Assignment Use of definitive analytical methods to determine the property values (purity, isotopic enrichment) and their uncertainties.ISO/IEC 17025
Certification and Documentation Issuance of a certificate with all relevant information, including certified values, uncertainty, and traceability.ISO 17034

Inter-Laboratory Comparison Studies for Analytical Method Harmonization

Inter-laboratory comparison studies, also known as proficiency tests, are essential for ensuring that different laboratories can achieve comparable and reliable results when analyzing the same sample. iaea.orgifremer.fr These studies are a cornerstone of quality assurance in analytical chemistry and are a requirement for laboratory accreditation under ISO/IEC 17025. demarcheiso17025.com

For a compound like this compound, such studies would involve distributing identical, well-characterized samples to a number of participating laboratories. Each laboratory would then analyze the sample for properties like chemical purity and isotopic enrichment using their routine analytical methods.

The objectives of such a study are multifaceted:

Performance Evaluation: To allow individual laboratories to assess their analytical performance against that of their peers and a reference value. ifremer.fr

Method Validation: To validate and compare different analytical methods used for the characterization of deuterated compounds.

Harmonization: To identify and reduce sources of variability between laboratories, leading to the harmonization of analytical procedures and more consistent results across the scientific community.

The results from the participating laboratories are collected and statistically analyzed by the organizing body. demarcheiso17025.com A key performance indicator often used is the z-score, which quantifies how far a laboratory's result is from the assigned value. demarcheiso17025.com A recent inter-laboratory comparison project on Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for protein analysis demonstrated the value of such studies in determining the reproducibility of a complex analytical technique across multiple laboratories. nih.gov While specific inter-laboratory studies for this compound are not widely published, the principles from studies on other deuterated compounds and analytical techniques are directly applicable. nih.govresearchgate.net

The process of an inter-laboratory comparison study is summarized below.

StepDescription
1. Planning and Preparation An organizing body designs the study, prepares a homogenous and stable test material, and recruits participating laboratories.
2. Sample Distribution Identical samples of the test material (e.g., this compound) are sent to all participants with clear instructions.
3. Analysis by Participants Each laboratory analyzes the sample using their standard operating procedures and reports the results back to the organizer.
4. Statistical Analysis The organizer analyzes the collected data, determines the assigned value for the analyte, and calculates performance scores (e.g., z-scores) for each participant.
5. Reporting and Follow-up A final report is issued, summarizing the results and overall performance. Participating laboratories are expected to investigate any poor results and implement corrective actions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.